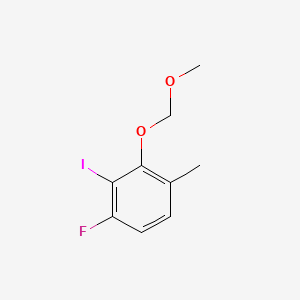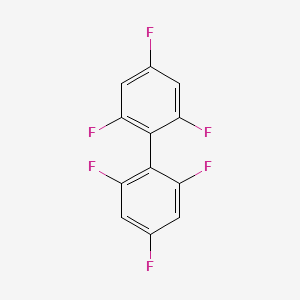
1,3,5-Trifluoro-2-(2,4,6-trifluorophenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- is an organic compound with the molecular formula C12H4F6. It consists of two benzene rings connected by a single bond, with six fluorine atoms substituted at the 2, 2’, 4, 4’, 6, and 6’ positions. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- typically involves the fluorination of biphenyl derivatives. One common method is the direct fluorination of biphenyl using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to prevent over-fluorination and to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of 1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the highly reactive nature of fluorine. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
化学反应分析
Types of Reactions
1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under specific conditions.
Oxidation and Reduction: It can undergo oxidation to form biphenyl quinones or reduction to form biphenyl diols, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Products include halogenated biphenyls or nitro-biphenyls.
Oxidation: Products include biphenyl quinones.
Reduction: Products include biphenyl diols.
科学研究应用
1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in the production of fluorinated polymers.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a diagnostic agent.
作用机制
The mechanism of action of 1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: Another fluorinated biphenyl with ten fluorine atoms, known for its high stability and unique chemical properties.
1,1’-Biphenyl, 2,2’,4,4’,5,6’-hexachloro-: A chlorinated biphenyl with six chlorine atoms, used in various industrial applications.
Uniqueness
1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- is unique due to its specific substitution pattern with six fluorine atoms, which imparts distinct chemical and physical properties. Its high thermal stability, resistance to oxidation, and unique reactivity make it valuable in applications where other biphenyl derivatives may not be suitable .
属性
CAS 编号 |
41860-46-2 |
|---|---|
分子式 |
C12H4F6 |
分子量 |
262.15 g/mol |
IUPAC 名称 |
1,3,5-trifluoro-2-(2,4,6-trifluorophenyl)benzene |
InChI |
InChI=1S/C12H4F6/c13-5-1-7(15)11(8(16)2-5)12-9(17)3-6(14)4-10(12)18/h1-4H |
InChI 键 |
GJEWKLJUCIECPJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1F)C2=C(C=C(C=C2F)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


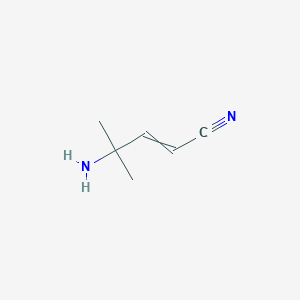
![Methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate](/img/structure/B13893186.png)
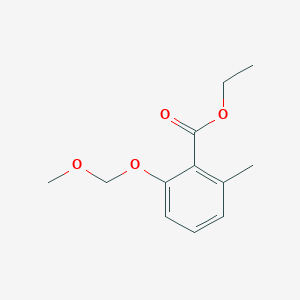
![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13893193.png)
![5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13893196.png)
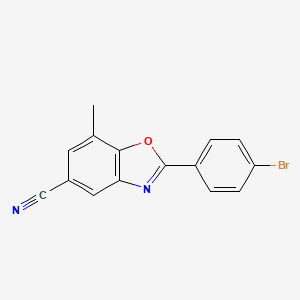
![4-(2'-Chloro-[2,4']bipyridinyl-6-yl)-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13893204.png)
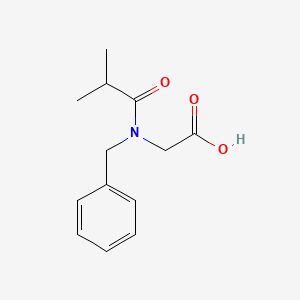
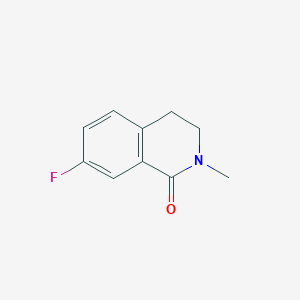
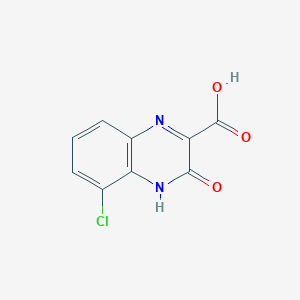
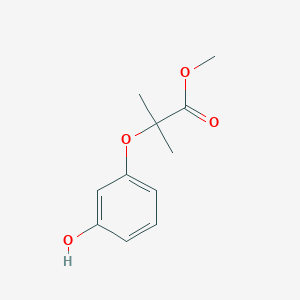
![7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13893271.png)
![4-[1-(1,1-dimethylethyl)hydrazinyl]Benzoic acid ethyl ester](/img/structure/B13893275.png)
